molecular formula C11H13ClN2 B1354266 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 20522-30-9

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B1354266
CAS No.: 20522-30-9
M. Wt: 208.69 g/mol
InChI Key: VNAOGYKTNRGMRR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a tricyclic heterocyclic compound featuring a pyridine ring fused with an indole moiety. This scaffold is part of the γ-carboline family, recognized as a "privileged structure" due to its versatility in medicinal chemistry and drug discovery . The hydrochloride salt form (CAS: 20522-30-9) is preferred industrially for its stability, ease of purification, and scalability compared to its free base, which often exists as a viscous oil .

Synthesis:
The compound is synthesized via cyclization of substituted phenylhydrazines with piperidone derivatives. For example, reacting 2-bromophenylhydrazine hydrochloride with 4,4-piperidinediol hydrochloride yields 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (10) in 91% yield . Alternative routes involve deprotection of tert-butyl carbamates using HCl in dioxane, achieving a 92% yield .

Applications:
The core structure is pivotal in developing therapeutics targeting cystic fibrosis transmembrane conductance regulator (CFTR) mutants, showing activity comparable to VX-770 . Its derivatives are also explored as 5HT1, H1, and CCR2 receptor antagonists .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAOGYKTNRGMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468756
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20522-30-9
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

Mechanism:

  • The aldehyde or ketone reacts with the amine to form an imine intermediate.
  • Cyclization occurs under acidic conditions to yield the tetrahydroindole structure.

This method provides high yields and is suitable for producing derivatives of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride.

Mannich Reaction

The Mannich reaction is another effective approach for synthesizing this compound. It involves the condensation of an aldehyde or ketone with a primary or secondary amine and formaldehyde under acidic conditions.

Reaction Conditions:

Mechanism:

  • The aldehyde/ketone reacts with formaldehyde to form a hydroxymethyl intermediate.
  • The intermediate reacts with the amine to produce the desired product via cyclization.

This method is particularly useful for creating functionalized derivatives of the compound.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is used to synthesize tetrahydroindoles by cyclizing aminobenzylamines or aminobenzyl alcohols with aldehydes or ketones under acidic conditions.

Reaction Conditions:

  • Reactants : Aminobenzylamine/aminobenzyl alcohol and aldehyde/ketone
  • Catalyst : Acid (e.g., phosphoric acid or hydrochloric acid)
  • Temperature : Elevated temperatures (e.g., reflux)

Mechanism:

  • Formation of an imine intermediate.
  • Cyclization occurs via dehydration to yield the tetrahydroindole structure.

This method offers flexibility in modifying substituents on the indole ring.

Example Synthesis Using Brominated Derivatives

An example synthesis involves brominated precursors to prepare 6-bromo derivatives of tetrahydroindole hydrochloride compounds.

Experimental Procedure:

  • Combine (2-Bromophenyl)hydrazine hydrochloride (100 g; 447 mmol), piperidin-4-one hydrochloride (73 g; 538 mmol), and ethanol (700 mL) in a reactor.
  • Add concentrated hydrochloric acid (100 mL; 1184 mmol) dropwise.
  • Heat the mixture to reflux overnight.
  • Cool to 0°C and stir for two hours.
  • Filter off the product, wash with cold ethanol, and dry under vacuum.

Yield:

76% yield was achieved with high purity as confirmed by UPLC analysis.

Data Table Summarizing Reaction Conditions

Method Reactants Catalyst Solvent Temperature Yield (%)
Pictet-Spengler Reaction Aldehyde/ketone + amine Acid Ethanol/Water Reflux High
Mannich Reaction Aldehyde/ketone + amine + formaldehyde Acid Ethanol Reflux High
Bischler-Napieralski Aminobenzylamine/alcohol + aldehyde/ketone Acid Various Elevated Moderate
Brominated Derivative Bromophenyl hydrazine + piperidin-4-one Hydrochloric acid Ethanol Reflux 76

Notes on Optimization

  • Purity can be enhanced by recrystallization using ethanol.
  • Reaction conditions such as temperature and catalyst concentration should be carefully controlled to maximize yield and prevent side reactions.
  • Analytical techniques such as UPLC are essential for confirming product purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, reduced indole derivatives, and substituted indoles with various functional groups .

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity:
Research indicates that 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems involved in mood regulation. For instance, the compound's interaction with serotonin receptors suggests potential use in treating depression and anxiety disorders .

2. Anticancer Properties:
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of cell signaling pathways that regulate cell growth and survival . Further research is needed to establish its efficacy and safety in clinical settings.

Neuropharmacology

1. Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties. It may help protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .

2. Cognitive Enhancement:
There is emerging evidence that this compound could enhance cognitive functions by modulating cholinergic activity in the brain. This suggests potential applications in treating cognitive impairments associated with aging or neurodegenerative conditions .

Materials Science

1. Organic Electronics:
Due to its unique electronic properties, this compound has been explored as a building block for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

StudyFocus AreaFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive behaviors in animal models .
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cultures .
Study COrganic ElectronicsAchieved high mobility rates in thin-film transistors made from the compound .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

The biological and physicochemical properties of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives are heavily influenced by substituents on the indole ring (positions 6, 8, and 9). Below is a detailed comparison:

Structural Modifications and Physicochemical Properties
Compound Name Substituents CAS Number Physical Form Yield (%) Key Data (UPLC-MS, NMR) Reference
6-Fluoro-8-methoxy derivative (45b) 6-F, 8-OCH₃ - White solid 42 m/z: 205.1 (calcd), 205.8 (found)
8-Isopropyl derivative (45e) 8-CH(CH₃)₂ - White solid 42 -
8-Trifluoromethoxy derivative (45h) 8-OCF₃ - - - -
8-Carbonitrile derivative (45j) 8-CN - Yellow solid 73 m/z: 198.1 (calcd and found)
6,8-Difluoro derivative (45l) 6-F, 8-F - Brown solid 51 -
6-Bromo derivative (10) 6-Br 1059630-11-3 Hydrochloride salt 91 -
8-Methylsulfonyl derivative (45k) 8-SO₂CH₃ - Yellow solid Quant. -
6-Methyl derivative 6-CH₃ 350680-06-7 Hydrochloride salt - Purity: 95% (industrial grade)

Key Observations :

  • Halogenation : Bromo (6-Br) and fluoro (6-F, 8-F) substituents enhance stability and biological activity. For example, 6-bromo derivative (10) is a key intermediate in synthesizing lumateperone tosylate .
  • Electron-Withdrawing Groups : The 8-carbonitrile derivative (45j) exhibits high purity (UPLC-MS match) and yield (73%), suggesting improved synthetic efficiency .
  • Hydrophobic Groups : 8-Isopropyl (45e) and trifluoromethoxy (45h) groups may enhance membrane permeability but complicate purification .
Industrial and Commercial Aspects
  • Pricing and Availability : The parent compound (CAS: 20522-30-9) is sold in 25 kg drums at 99% purity (Industrial Grade) . Bromo (1059630-11-3) and methyl (350680-06-7) derivatives are similarly available .
  • Safety : The hydrochloride form mitigates risks associated with volatile intermediates (e.g., BH3-THF in free base synthesis) .

Biological Activity

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS No. 20522-30-9) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13ClN2
  • Molecular Weight : 208.69 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. Its structural similarity to other indole derivatives suggests it may interact with serotonin receptors and other neurochemical pathways.

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an antidepressant. It was shown to enhance serotonergic activity in animal models, suggesting a mechanism akin to selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Properties

Research has demonstrated that this compound possesses neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies revealed that it can reduce cell death in neuronal cultures exposed to neurotoxic agents .

Anti-inflammatory Activity

In vivo studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated animal models .

Case Study 1: Antidepressant Activity

In a controlled study involving rats subjected to chronic mild stress (CMS), administration of the compound resulted in significant improvements in behavioral tests indicative of antidepressant effects. The treated group displayed increased locomotion and reduced immobility in forced swim tests compared to controls .

Case Study 2: Neuroprotection

Another study assessed the neuroprotective effects of the compound in a model of Alzheimer's disease. Results indicated that it significantly reduced amyloid-beta-induced neurotoxicity and improved cognitive function in treated mice .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntidepressantEnhances serotonergic activity
NeuroprotectiveReduces oxidative stress-induced neuronal damage
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, and how can purity be optimized?

  • Methodology : The compound is synthesized via the Pfitzinger reaction using phenylhydrazine hydrochloride and 1-carbethoxy-4-piperidone in ethanol under reflux. Purification involves recrystallization from 95% ethanol and subsequent extraction with dichloromethane (DCM) after alkaline hydrolysis . For derivatives, coupling reactions with heteroaryl carboxylic acids (e.g., trifluoromethyl-imidazole) under peptide coupling conditions (HATU/DIPEA) yield acylated analogs with moderate-to-high purity (22–95%) .
  • Key Parameters : Monitor reaction progress via UPLC-MS (retention time: 1.10–1.56 min) and confirm mass spectra (e.g., m/z 198.1 for 8-(trifluoromethoxy) derivatives) .

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

  • Experimental Design :

  • Solubility : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC quantification. Derivatives with hydrophilic substituents (e.g., -OH, -COOH) show improved aqueous solubility compared to halogenated analogs .
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Use LC-MS to identify degradation products (e.g., dehydrohalogenation or oxidation byproducts) .

Q. What analytical techniques are critical for structural confirmation and impurity profiling?

  • Techniques :

  • NMR : Assign peaks for the tetrahydro-pyridoindole core (e.g., δ 2.8–3.5 ppm for piperidine protons) and substituents (e.g., δ 6.5–7.8 ppm for indole/aryl groups) .
  • HRMS : Validate molecular formulas (e.g., C₁₈H₁₇F₄N₄O₄ requires m/z 381.1338; observed 381.1333) .
  • HPLC-PDA : Detect impurities at 254 nm; derivatives with methyl or methoxy groups may require C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

  • SAR Insights :

  • Substituent Effects : Fluorine at position 6 improves metabolic stability (t₁/₂ > 2 h in liver microsomes), while methylsulfonyl groups at position 8 enhance target binding (IC₅₀ < 50 nM in kinase assays) .
  • Core Modifications : Replace the piperidine ring with azepane to increase lipophilicity (clogP from 4.9 to 5.3), improving blood-brain barrier penetration .
    • Data Table :
DerivativeSubstituentclogPIC₅₀ (nM)
45h 8-CF₃O4.2120
45k 8-SO₂Me3.845
57 3,3,9-trimethyl5.128

Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?

  • Model Selection :

  • Rodent Models : Administer 10 mg/kg IV/PO to assess bioavailability (F > 30% for methoxy derivatives) and tissue distribution (brain/plasma ratio > 0.5 for lipophilic analogs) .
  • Safety Profiling : Conduct 14-day repeat-dose toxicity studies in rats (50–200 mg/kg/day). Monitor liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine) .

Q. How can researchers resolve contradictions in reported solubility or bioactivity data?

  • Conflict Analysis :

  • Solubility Discrepancies : Compare solvent systems (e.g., DMSO vs. saline) and pH conditions. Hydrochloride salts may exhibit pH-dependent solubility shifts .
  • Bioactivity Variability : Validate assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. CHO for GPCR targets) .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous DCM for amine couplings to avoid side reactions. Triturate crude products with chilled ethanol to remove unreacted starting materials .
  • Data Validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) and compare retention times with authentic standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

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